2-(4-bromophenyl)-4-hydroxy-N,N',4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide
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Overview
Description
2-(4-BROMOPHENYL)-4-HYDROXY-N~1~,N~3~,4-TRIMETHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a cyclohexanedicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-4-HYDROXY-N~1~,N~3~,4-TRIMETHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate can then be further reacted with other reagents to introduce the hydroxy and cyclohexanedicarboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-4-HYDROXY-N~1~,N~3~,4-TRIMETHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-4-HYDROXY-N~1~,N~3~,4-TRIMETHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-4-HYDROXY-N~1~,N~3~,4-TRIMETHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the hydroxy and cyclohexanedicarboxamide components.
4-Bromophenylthiourea: Contains a bromophenyl group and is known for its antiviral activity.
4-Bromophenylsulfonylphenyl derivatives: Evaluated for their antimicrobial and antioxidant properties.
Uniqueness
2-(4-BROMOPHENYL)-4-HYDROXY-N~1~,N~3~,4-TRIMETHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21BrN2O4 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-1-N,3-N,4-trimethyl-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(24)8-11(21)13(15(22)19-2)12(14(17)16(23)20-3)9-4-6-10(18)7-5-9/h4-7,12-14,24H,8H2,1-3H3,(H,19,22)(H,20,23) |
InChI Key |
VVHUDXYAOJMQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC)C2=CC=C(C=C2)Br)C(=O)NC)O |
Origin of Product |
United States |
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